molecular formula C14H25BN2O4 B8134768 1H-Pyrazole, 1-[2-(2-methoxyethoxy)ethyl]-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

1H-Pyrazole, 1-[2-(2-methoxyethoxy)ethyl]-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B8134768
M. Wt: 296.17 g/mol
InChI Key: KKUWOLYIENWABE-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazole, 1-[2-(2-methoxyethoxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (hereafter referred to as Compound X) is a pyrazole derivative featuring a 1-position substituted with a 2-(2-methoxyethoxy)ethyl group and a 4-position bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a critical tool in medicinal chemistry and materials science .

Preparation Methods

The synthesis of 1H-Pyrazole, 1-[2-(2-methoxyethoxy)ethyl]-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with 2-(2-methoxyethoxy)ethyl Group: The pyrazole ring is then substituted with a 2-(2-methoxyethoxy)ethyl group through nucleophilic substitution reactions.

    Introduction of the Boronate Ester Group:

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrazole, 1-[2-(2-methoxyethoxy)ethyl]-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions include various substituted pyrazoles and boronic acid derivatives.

Scientific Research Applications

Applications in Scientific Research

1H-Pyrazole compounds exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific applications of the compound can be categorized as follows:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines. The incorporation of the dioxaborolane moiety may enhance the compound's ability to interact with biological targets involved in cancer progression.
  • Antimicrobial Properties : Several studies have reported that pyrazole derivatives possess antibacterial and antifungal activities. The methoxyethoxy group may contribute to improved solubility and bioavailability.

Agricultural Chemistry

  • Pesticide Development : Pyrazole compounds are being explored as potential candidates for new pesticides due to their ability to disrupt biological pathways in pests. The unique structure of this compound may offer advantages over traditional pesticides.

Material Science

  • Polymer Chemistry : The dioxaborolane group is known for its ability to form stable complexes with various substrates. This property can be utilized in developing new materials with specific functionalities such as drug delivery systems or sensors.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyrazole derivatives. The researchers synthesized various pyrazole compounds and tested their efficacy against human cancer cell lines. The results indicated that compounds with similar structural features to 1H-Pyrazole, 1-[2-(2-methoxyethoxy)ethyl]-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- showed significant inhibition of cell proliferation.

Case Study 2: Agricultural Applications

In a research article from Pest Management Science, scientists evaluated the effectiveness of pyrazole-based pesticides on agricultural pests. The study demonstrated that these compounds had a higher mortality rate in target pest species compared to conventional pesticides, suggesting their potential use in sustainable agriculture.

Summary Table of Applications

Application AreaDescriptionRelevant Studies
Medicinal ChemistryAnticancer and antimicrobial propertiesJournal of Medicinal Chemistry
Agricultural ChemistryPotential pesticide developmentPest Management Science
Material ScienceDevelopment of functional polymersMaterials Today

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-[2-(2-methoxyethoxy)ethyl]-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with various molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The pyrazole ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, contributing to its bioactivity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key analogs and their distinguishing features:

Compound Name (1-Substituent) Molecular Formula Molecular Weight Key Properties/Applications Reference
Compound X (2-(2-Methoxyethoxy)ethyl) C₁₆H₂₈BN₂O₄ (est.) ~329.2 (est.) Enhanced solubility due to PEG-like chain; potential for improved bioavailability in drug candidates. N/A (hypothetical)
1-(2,2-Diethoxyethyl) C₁₅H₂₅BN₂O₄ 308.18 Used in kinase inhibitors; diethoxy group increases lipophilicity.
1-(2,2-Dimethoxyethyl) C₁₃H₂₃BN₂O₄ 282.15 Lower molecular weight; shorter alkoxy chain reduces steric hindrance.
1-(Oxan-2-yl) C₁₃H₂₁BN₂O₃ 280.13 Tetrahydropyranyl group improves metabolic stability; used in boronic ester libraries.
1-Isopropyl C₁₂H₂₁BN₂O₂ 248.12 Compact substituent favors reactivity in Suzuki couplings; pesticide intermediate.
1-(4-Methoxybenzyl) C₁₉H₂₅BN₂O₃ 364.23 Aromatic substitution enhances π-π interactions; explored in antimicrobial agents.

Substituent Effects on Physicochemical Properties

  • Solubility :

    • Compound X ’s 2-(2-methoxyethoxy)ethyl group introduces polarity and hydrogen-bonding capacity, improving aqueous solubility compared to analogs with alkyl (e.g., isopropyl ) or aromatic (e.g., 4-methoxybenzyl ) substituents.
    • Diethoxyethyl () and dimethoxyethyl () analogs exhibit moderate solubility due to shorter alkoxy chains .
  • Steric and Electronic Effects: Bulky substituents like 4-methoxybenzyl or tetrahydropyranyl reduce reaction rates in cross-couplings due to steric hindrance.

Biological Activity

The compound 1H-Pyrazole, 1-[2-(2-methoxyethoxy)ethyl]-4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- represents a novel class of pyrazole derivatives with significant biological activities. Pyrazoles are known for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound's structure features a pyrazole ring substituted with a methoxyethoxy group and a boron-containing moiety. This unique configuration is expected to influence its biological interactions and efficacy.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit considerable antioxidant properties. For instance, studies have shown that related compounds demonstrate strong radical scavenging abilities and high Trolox equivalent antioxidant capacity (TEAC) values. The antioxidant activity is attributed to the free amino groups present in the pyrazole ring structure which facilitate electron donation to free radicals .

Anti-Diabetic Activity

In vitro evaluations of similar pyrazole compounds have revealed potent inhibition of α-glucosidase and α-amylase enzymes, critical targets in the management of diabetes. For example, one study reported IC50 values of 75.62 µM for α-glucosidase and 119.3 µM for α-amylase for a closely related pyrazole compound . Such findings suggest that the compound may also possess anti-diabetic properties.

Anticancer Potential

Pyrazoles have been investigated for their anticancer effects, particularly as inhibitors of mutated BRAF proteins implicated in melanoma. Compounds similar to our target have shown nanomolar activity against BRAF in various assays . This highlights the potential for developing new cancer therapies based on this class of compounds.

Anti-Inflammatory Effects

The anti-inflammatory properties of pyrazoles are well-documented. Some derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain synthesized pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations . This suggests that our compound may also be effective in reducing inflammation.

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is heavily influenced by their structural modifications. Variations in substituents on the pyrazole ring can enhance or diminish their therapeutic effects. For example:

  • Amino Groups : Presence increases antioxidant activity.
  • Boron Moieties : May enhance binding affinity to biological targets due to unique electronic properties.

A detailed SAR analysis can guide future modifications to optimize efficacy against specific diseases .

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives:

  • Antioxidant Evaluation : A series of aminopyrazoles were tested for their radical scavenging ability using ABTS assays, yielding IC50 values as low as 14.1 µM .
  • Diabetes Management : In a comparative study, a pyrazole derivative showed better α-glucosidase inhibition than standard drugs like Acarbose .
  • Cancer Inhibition : A tricyclic pyrazole was found to significantly inhibit BRAF-driven ERK activation in melanoma cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this pyrazole-boronate compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a pyrazole precursor with a boronate ester under reflux conditions. For example, similar pyrazole derivatives are synthesized via:

  • Reagent Choice : Use DMSO as a solvent for hydrazide intermediates, followed by reflux (18–24 hours) and ice-water quenching to precipitate the product .
  • Purification : Recrystallization using water-ethanol mixtures improves purity (yield ~65%) .
  • Optimization : Adjust reaction time, temperature, and stoichiometry of boronate ester reagents (e.g., pinacol borane) to enhance yield. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan moiety (e.g., characteristic peaks at δ 1.3 ppm for methyl groups) and the 2-(2-methoxyethoxy)ethyl chain (δ 3.4–3.6 ppm for ether linkages) .
  • IR Spectroscopy : Confirm boronate ester B-O bonds (stretching ~1350–1310 cm1^{-1}) and pyrazole ring vibrations (C=N at ~1600 cm1 ^{-1}) .
  • Elemental Analysis : Validate calculated vs. experimental C/H/N/B percentages to assess purity (>98%) .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

  • Temperature : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronate ester .
  • Packaging : Use amber vials to minimize light exposure, and seal with PTFE-lined caps to avoid moisture ingress .

Advanced Research Questions

Q. How does the air/moisture sensitivity of the dioxaborolan group impact reaction design?

Methodological Answer:

  • Handling : Conduct reactions under anhydrous conditions (Schlenk line/glovebox) using dried solvents (e.g., THF over molecular sieves).
  • Quenching : Post-reaction, add aqueous workup cautiously to avoid premature cleavage of the boronate group. For Suzuki-Miyaura coupling, use Pd catalysts (e.g., Pd(PPh3_3)4_4) and base (Na2 _2CO3_3) in degassed solvents .

Q. What strategies are effective for employing this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Substrate Scope : Test aryl/heteroaryl halides (e.g., bromopyridines) to evaluate coupling efficiency.
  • Catalytic System : Optimize Pd catalyst loading (0.5–5 mol%) and ligand (e.g., SPhos) in toluene/ethanol mixtures at 80–100°C .
  • Monitoring : Use 11B^{11}B-NMR to track boronate conversion and GC-MS to identify biphenyl byproducts .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

Methodological Answer:

  • Reproducibility : Verify solvent purity (e.g., DMSO hygroscopicity affects yields) and reagent sourcing (commercial boronate esters may vary in reactivity) .
  • Data Validation : Cross-reference NMR shifts with analogous compounds (e.g., 1-(oxan-2-yl)-pyrazole-boronate derivatives show similar B-O peaks at δ 1.3 ppm) .

Q. What mechanistic insights exist for the formation of byproducts during synthesis?

Methodological Answer:

  • Side Reactions : Hydrolysis of the boronate ester under acidic conditions can yield boronic acid byproducts. Mitigate via pH control (neutral workup) .
  • Intermediate Trapping : Use LC-MS to detect transient species (e.g., pyrazole intermediates) during reflux. Quench aliquots at intervals for analysis .

Q. How can recrystallization protocols be optimized to improve purity for biological assays?

Methodological Answer:

  • Solvent Screening : Test mixed solvents (e.g., DMF-EtOH 1:1) to balance solubility and crystallization kinetics .
  • Gradient Cooling : Slowly reduce temperature from reflux to 0°C to enhance crystal formation. Monitor via polarized light microscopy .

Q. What advanced chromatographic techniques resolve co-eluting impurities in HPLC analysis?

Methodological Answer:

  • Column Selection : Use C18 reverse-phase columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate polar byproducts.
  • Detection : Pair UV (254 nm for aromatic systems) with charged aerosol detection (CAD) for non-chromophoric impurities .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Docking Studies : Use DFT calculations (e.g., Gaussian 09) to model transition states in cross-coupling reactions, focusing on boron-Pd interactions .
  • MD Simulations : Simulate solvent effects on boronate stability in aqueous/organic mixtures (e.g., using GROMACS) .

Properties

IUPAC Name

1-[2-(2-methoxyethoxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BN2O4/c1-13(2)14(3,4)21-15(20-13)12-10-16-17(11-12)6-7-19-9-8-18-5/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUWOLYIENWABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (500 mg, 2.58 mmol), 1-(2-bromo-ethoxy)-2-methoxy-ethane (566 mg, 3.09 mmol) and Cs2CO3 (840 mg, 2.58 mmol) in DMF (5 mL) was stirred at 95° C. for 18 h. The mixture was diluted with EtOAc and washed with water and brine. The organic layer was dried over Na2SO4, filtered and concentrated to afford the title compound as an oil. (MH+=297.1, 1H-NMR in CDCl3: 7.77 (m, 1 or 2H) 4.31 (t, 2H); 3.85 (t, 2H); 3.54 (m, 2H); 3.48 (m, 2H); 3.35 (s, 3H); 1.31 (s, 12H)).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
566 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
840 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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